6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving indoline and piperidine derivatives under specific conditions.
Introduction of the boron moiety: The boron-containing group, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is introduced via a borylation reaction. This step often requires the use of a palladium catalyst and a suitable base to facilitate the formation of the boron-carbon bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core or the boron-containing group.
Substitution: The boron group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Modified spirocyclic compounds.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one exerts its effects is primarily through its boron moiety. Boron atoms can form stable covalent bonds with various organic and inorganic species, allowing the compound to participate in diverse chemical reactions. The spirocyclic structure also provides rigidity and stability, making it a valuable scaffold in drug design and material science.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar chemical reactions.
Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one is unique due to its spirocyclic structure, which imparts additional stability and rigidity compared to simpler boron-containing compounds. This makes it particularly valuable in applications requiring robust and stable molecular frameworks.
Properties
Molecular Formula |
C18H25BN2O3 |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C18H25BN2O3/c1-16(2)17(3,4)24-19(23-16)12-5-6-13-14(11-12)21-15(22)18(13)7-9-20-10-8-18/h5-6,11,20H,7-10H2,1-4H3,(H,21,22) |
InChI Key |
XFHMAMABXBPCCI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CCNCC4)C(=O)N3 |
Origin of Product |
United States |
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